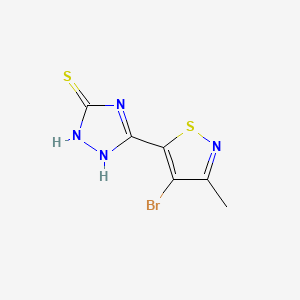
s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is notable for its unique structure, which includes a bromine atom and a methyl group attached to an isothiazole ring. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- typically involves the reaction of 5-methyl-1H-s-triazole-3-thiol with aliphatic or aromatic ketones in the presence of a catalytic amount of sulfuric acid. The reaction is carried out in refluxing acetic acid. For example, the interaction of s-triazole with cyano compounds can yield the corresponding thiazolo-triazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of cost-effective and scalable reactions, such as the one-pot synthesis method, which minimizes the production of hazardous by-products and maximizes yield .
Analyse Des Réactions Chimiques
Types of Reactions
s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group into a sulfonic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted triazoles .
Applications De Recherche Scientifique
s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new drugs, particularly antifungal and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Mécanisme D'action
The mechanism of action of s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Voriconazole: A triazole compound with broad-spectrum antifungal activity.
Itraconazole: Known for its effectiveness against a variety of fungal infections.
Uniqueness
s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the isothiazole ring differentiates it from other triazole derivatives, potentially offering unique interactions with biological targets .
Propriétés
Numéro CAS |
3683-95-2 |
|---|---|
Formule moléculaire |
C6H5BrN4S2 |
Poids moléculaire |
277.2 g/mol |
Nom IUPAC |
5-(4-bromo-3-methyl-1,2-thiazol-5-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C6H5BrN4S2/c1-2-3(7)4(13-11-2)5-8-6(12)10-9-5/h1H3,(H2,8,9,10,12) |
Clé InChI |
RDDNQXMMNFGSKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=C1Br)C2=NC(=S)NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


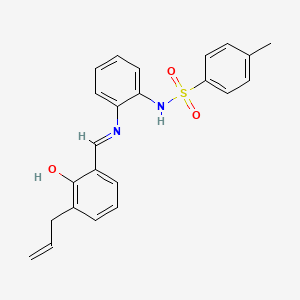
![4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B14148829.png)
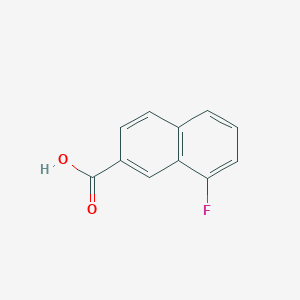
![{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone](/img/structure/B14148837.png)
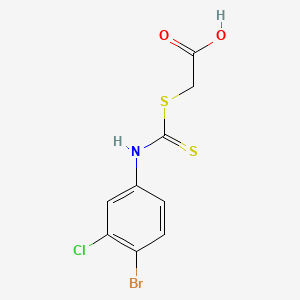
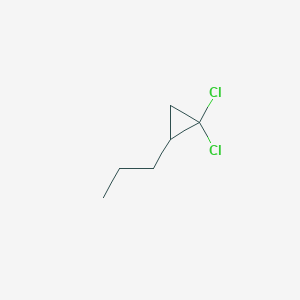
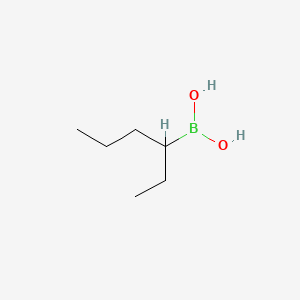

![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14148886.png)
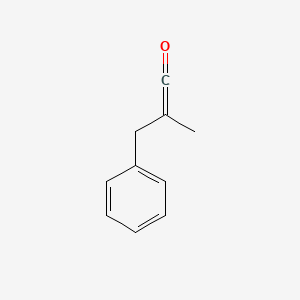

![4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14148915.png)
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)
